ethyl N-(2-methylphenyl)glycinate

Overview

Description

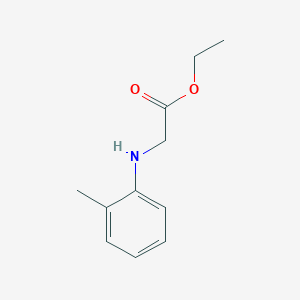

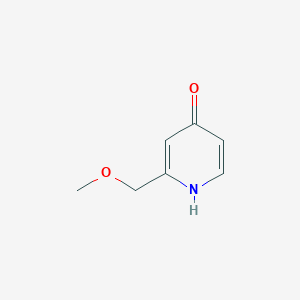

Ethyl N-(2-methylphenyl)glycinate is a chemical compound with the molecular formula C11H15NO2 . It is also known by other names such as Ethyl 2-(o-tolylamino)acetate, N-o-tolyl-glycine ethyl ester, and ethyl 2-[(2-methylphenyl)amino]ethanoate .

Molecular Structure Analysis

The this compound molecule contains a total of 29 bonds. There are 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.25 . The compound should be stored at refrigerated temperatures .Scientific Research Applications

Miscibility and Osteocompatibility in Biodegradable Blends

Ethyl glycinato substituted polyphosphazenes show promise in neutralizing acidic degradation products and controlling the degradation rate of poly(lactic acid-glycolic acid) (PLAGA). Blends of poly[(50% ethyl alanato) (50% p-phenyl phenoxy) phosphazene] and PLAGA were prepared and evaluated for miscibility and in vitro osteocompatibility. These blends, especially at certain weight ratios, demonstrated apatite layer formation, cell adhesion, and proliferation, suggesting their potential as biomaterials for musculoskeletal applications (Deng et al., 2008).

Ethylene Glycol: Properties, Synthesis, and Applications

Ethylene glycol (EG) is recognized for its importance in numerous industrial processes such as energy, plastics, automobiles, and chemicals. The review covers a broad spectrum of EG properties, advances in synthesis methods, and its applications, emphasizing catalytic reactivity and reaction mechanisms (Yue et al., 2012).

Aminoacid-Based Ionic Liquids for Acid Gas Capture

A study on the properties of 1-ethyl-3-methylimidazolium glycinate ionic liquid mixed with CO2, SO2, and H2O utilized computational chemistry to characterize interactions and dynamics of gas molecules around the ions. This research provides insights into the use of aminoacid-based ionic liquids for acid gas capture, highlighting their potential in industrial processes (Herrera et al., 2017).

Biodegradable L-Alanine Cosubstituted Polyphosphazenes

This study evaluated the effect of side group chemistry on the properties of biodegradable phosphazene polymers containing ethyl alanato alongside other side groups. These polymers exhibited varied properties such as glass transition temperature, hydrolytic degradation, and tensile strength, demonstrating their tunability for biomedical applications (Singh et al., 2006).

PEGylation of Peptides and Proteins

PEGylation, the covalent attachment of poly(ethylene glycol) to peptides and proteins, aims to enhance their pharmacological properties. This paper reviews PEG chemistry, preparation methods, and focuses on new PEG derivatives and strategies for reversible conjugation, highlighting the significance of PEGylation in pharmaceutical and biotechnical applications (Roberts et al., 2002).

properties

IUPAC Name |

ethyl 2-(2-methylanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)8-12-10-7-5-4-6-9(10)2/h4-7,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKLSQYYZZRVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propanoate](/img/structure/B1642430.png)

![2-Bromofuro[3,2-c]pyridine](/img/structure/B1642488.png)

![ethyl 2-methylsulfanyl-7-oxo-4H-[1,3]thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B1642491.png)